Technical Guide: Structure Elucidation of 2-Chloro-5-iodo-4-methylpyridine
Technical Guide: Structure Elucidation of 2-Chloro-5-iodo-4-methylpyridine
Executive Summary
Compound: 2-Chloro-5-iodo-4-methylpyridine CAS: 550347-54-1 Molecular Formula: C₆H₅ClIN Molecular Weight: 253.47 g/mol
This guide provides a rigorous framework for the structural characterization of 2-chloro-5-iodo-4-methylpyridine. As a tri-substituted pyridine scaffold, this molecule presents a classic regioselectivity challenge during synthesis, primarily requiring differentiation from its isomer, 2-chloro-3-iodo-4-methylpyridine. This document details the synthetic context that dictates impurity profiles, followed by a self-validating analytical protocol utilizing 1H NMR, 2D NMR (NOESY/HMBC), and Mass Spectrometry to confirm the substitution pattern with absolute certainty.
Part 1: Synthetic Context & Regioselectivity
To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically proceeds via the electrophilic iodination of 2-chloro-4-methylpyridine .
The Directing Effect Logic
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2-Chloro-4-methylpyridine contains two directing groups:
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Methyl (C4): Weakly activating, ortho/para director.
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Chloro (C2): Deactivating, ortho/para director.
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Pyridine Nitrogen: Deactivating, directs electrophiles to C3/C5 (beta positions).
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Theoretical Outcome: The C5 position is sterically accessible and electronically favored (ortho to the activating Methyl group and beta to the Nitrogen). The C3 position is sterically crowded (flanked by Chloro and Methyl) and less favorable. However, trace amounts of the C3-iodo isomer are the primary "false positive" risk in structural assignment.
Visualization: Synthesis & Isomer Pathways
Figure 1: Synthetic pathways showing the origin of the target molecule and its critical regioisomer.
Part 2: Analytical Strategy & Elucidation
The differentiation of the target (5-iodo) from the impurity (3-iodo) relies on the spin-spin coupling patterns of the remaining aromatic protons.
Mass Spectrometry (HRMS)
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Purpose: Confirmation of elemental composition and halogen pattern.
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Expected Data:
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M+H: ~253.92 Da.
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Isotope Pattern: Distinctive Chlorine signature. The intensity ratio of M : M+2 should be approximately 3:1 (due to ³⁵Cl/³⁷Cl). The presence of Iodine does not add M+2 intensity but contributes a significant mass defect.
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1H NMR Spectroscopy (The "Smoking Gun")
This is the primary method for immediate discrimination.
| Feature | Target: 2-Chloro-5-iodo-4-methyl | Isomer: 2-Chloro-3-iodo-4-methyl |
| Proton Positions | H3 and H6 | H5 and H6 |
| Spatial Relation | Para (separated by C4/C5) | Vicinal (Adjacent on C5/C6) |
| Coupling ( | Singlets (or very small para coupling | Doublets ( |
| Chemical Shift | H6 is highly deshielded (adj. to N and I). | H6 is deshielded; H5 is shielded. |
Protocol:
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Dissolve ~5 mg sample in DMSO-
or CDCl . -
Acquire 1H spectrum (minimum 8 scans).
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Pass/Fail Criteria:
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PASS: Observation of two distinct singlets in the aromatic region.
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FAIL: Observation of two doublets (roofing effect indicating coupling).
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2D NMR Verification (NOESY & HMBC)
To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group's location relative to the Iodine, 2D experiments are required.
NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
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Logic: The Methyl group at C4 is spatially close to H3 and I (at C5). It is distant from H6 (separated by the Iodine atom).
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Target Correlation: Strong NOE cross-peak between Methyl-H and Aromatic H3 .
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Absence: No significant NOE between Methyl-H and H6.
HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
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Logic: Long-range coupling (2-3 bonds) from Methyl protons to ring carbons.
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Key Correlation: Methyl protons (C4) will couple to:
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C4 (ipso, weak/forbidden in HMBC usually, but possible).
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C3 (2-bond).
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C5 (2-bond, bearing Iodine).
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Differentiation: The Carbon chemical shifts of C3 (protonated) and C5 (iodinated) are vastly different. C-I carbons are typically shielded (shifted upfield, ~90-100 ppm) due to the "Heavy Atom Effect" of Iodine. C-H carbons are typical (~120-130 ppm).
Part 3: Elucidation Logic Visualization
The following diagram maps the decision tree for confirming the structure based on the experimental data described above.
Figure 2: Logical workflow for structural validation using NMR coupling and spatial correlations.
Part 4: Quality Control Protocol
For researchers utilizing this intermediate in drug development (e.g., Suzuki coupling), purity is paramount.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).
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Retention Time Logic: The 5-iodo target is typically more lipophilic than the 3-iodo isomer or the non-iodinated precursor due to the burial of the iodine in the sterically accessible position and the symmetry of the vector. Expect the target to elute later than the precursor.
References
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Chemical Identity & Properties
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Sigma-Aldrich. 2-Chloro-5-iodo-4-methylpyridine Product Sheet. CAS 550347-54-1.[3]
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(Note: Link directs to analogous 4-iodo isomer for property comparison; exact 5-iodo isomer is custom synthesis often referenced in patents).
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Synthetic Methodology (Iodination Regioselectivity)
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NMR Prediction & Pyridine Shifts
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
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Analogous Structure Differentiation (HMBC/NOESY)
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ResearchGate.[1] "Differentiation of pyridine regioisomers by HMBC."
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